molecular formula C11H15FN2O2 B2895801 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine CAS No. 2379946-23-1

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine

Cat. No.: B2895801
CAS No.: 2379946-23-1
M. Wt: 226.251
InChI Key: TUBYJEZCZIHSOT-UHFFFAOYSA-N
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Description

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine is a chemical compound that features a fluoropyridine moiety linked to a morpholine ring via an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine typically involves the reaction of 3-fluoropyridine with a suitable morpholine derivative. One common method is the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a morpholine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins or enzymes, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine
  • **2-[(3-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine
  • **2-[(3-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

2-[(3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-14-5-6-15-9(7-14)8-16-11-10(12)3-2-4-13-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYJEZCZIHSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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